molecular formula C19H23N3O3S B5662139 N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide

N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide

Cat. No. B5662139
M. Wt: 373.5 g/mol
InChI Key: HESOJOQHLHEERH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide often involves intricate steps. For example, a related compound was synthesized using a highly selective allylation and a diastereoselective Pauson-Khand cycloaddition, highlighting the complexity and precision required in synthesizing such molecules (Guenter & Gais, 2003).

Molecular Structure Analysis

The molecular structure of similar compounds shows a variety of interactions. For instance, in a related compound, chains form via N—H⋯O hydrogen bonds, and benzoic acid molecules hydrogen bond to the pyridine rings, forming extended ribbons (Lemmerer & Bourne, 2012). This indicates the potential for complex molecular interactions in N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide as well.

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to the formation of novel structures with varied properties. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents showcases the versatility in chemical reactions to achieve desired biological activities (Redda et al., 2011).

Physical Properties Analysis

The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. For instance, the synthesis and crystal structure of N-p-Methylbenzyl benzamide, a compound with a somewhat similar structure, were determined, highlighting the importance of understanding the physical characteristics of these compounds (Luo & Huang, 2004).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under different conditions, and potential for further functionalization, are essential for the utility of these compounds. Studies on related compounds, such as the identification of selective inhibitors for human aldosterone synthase, provide insights into the specific chemical interactions and potential therapeutic applications of these molecules (Zimmer et al., 2011).

properties

IUPAC Name

N-cyclopentyl-3-(2-pyridin-2-ylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c23-19(22-17-8-1-2-9-17)15-6-5-10-18(14-15)26(24,25)21-13-11-16-7-3-4-12-20-16/h3-7,10,12,14,17,21H,1-2,8-9,11,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESOJOQHLHEERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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